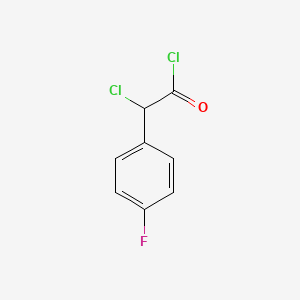

2-Chloro-2-(4-fluorophenyl)acetyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2-(4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-fluorophenyl group and an additional chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.

Mode of Action

It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride typically involves the chlorination of 4-fluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4-Fluoroacetophenone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2-(4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2-(4-fluorophenyl)acetic acid.

Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.

Condensation Reactions: Amines or hydrazines under reflux conditions.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

2-Chloro-2-(4-fluorophenyl)acetic acid: Formed from hydrolysis

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(4-fluorophenyl)acetyl chloride is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the preparation of bioactive compounds for studying biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.

Industry: Used in the production of agrochemicals and specialty chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4’-fluoroacetophenone

- 4-Fluorophenacyl chloride

- 2-Chloroacetophenone

Uniqueness

2-Chloro-2-(4-fluorophenyl)acetyl chloride is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

Biologische Aktivität

2-Chloro-2-(4-fluorophenyl)acetyl chloride is an acyl chloride that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular formula is C₈H₅Cl₂FO, and it is characterized by a 4-fluorophenyl group attached to a chloroacetyl moiety. This compound exhibits significant biological activities, particularly as an acylating agent, influencing various biochemical pathways.

The synthesis of this compound typically involves chlorination of 4-fluoroacetophenone using reagents such as thionyl chloride or phosphorus trichloride. The compound is highly reactive due to the presence of the acyl chloride functional group, which readily reacts with nucleophiles to form amides, esters, and thioesters.

As an acylating agent, this compound modifies target biomolecules through acylation. This process can significantly impact protein function and enzyme activity, particularly in biochemical pathways involving cytochrome P450 enzymes, which play a vital role in steroid hormone biosynthesis.

Anticancer Properties

Research indicates that this compound derivatives have potential anticancer properties. For instance, it has been utilized in synthesizing novel compounds that exhibit antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of amine derivatives that showed significant activity against cancer cells .

Antimicrobial Activity

The compound has also demonstrated antibacterial activity. A comparative study revealed that derivatives of this compound exhibited effective inhibition against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating enhanced potency due to the presence of the chloro atom . The antibacterial effects were confirmed through time-kill kinetics, demonstrating a rapid reduction in viable bacterial counts .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Parent Compound | 1024 | Low potency |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Enhanced potency |

Case Studies

- Antiproliferative Effects : In vitro studies on various cancer cell lines have shown that derivatives synthesized from this compound exhibit IC50 values ranging from 0.17 to 2.69 µM, indicating strong antiproliferative effects .

- Antibacterial Efficacy : The study on Klebsiella pneumoniae demonstrated that derivatives with the chloro substituent significantly improved binding affinity to target enzymes involved in bacterial cell wall synthesis, leading to enhanced antibacterial activity .

Eigenschaften

IUPAC Name |

2-chloro-2-(4-fluorophenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVEVGYSVNGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.